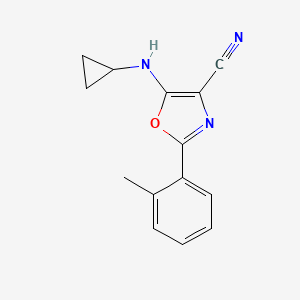![molecular formula C15H14ClFN2O3S B5714163 N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR inhibitor-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide gene, which encodes for the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide protein. N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to enhance the function of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in cells with certain mutations, leading to improved chloride transport and reduced mucus viscosity in the airways of CF patients. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been investigated for its potential use in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
Mecanismo De Acción
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 works by binding to a specific site on the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide protein, known as the regulatory domain, which is responsible for controlling the opening and closing of the chloride channel. By binding to this site, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 prevents the activation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide by ATP, a molecule that is required for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide to function. This results in the inhibition of chloride transport across cell membranes, which is beneficial in CF patients with certain mutations that cause hyperactive N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide channels.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to have several biochemical and physiological effects in cells and animal models. In CF cells with certain mutations, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to increase the activity of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, leading to improved chloride transport and reduced mucus viscosity. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to reduce inflammation and improve lung function in CF animal models. However, the effects of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 may vary depending on the specific mutation and disease state.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has several advantages for lab experiments, including its potency and selectivity for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, which allows for specific modulation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide function. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been extensively studied and characterized, making it a well-established tool for investigating N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide function and potential therapeutic applications. However, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 also has limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Direcciones Futuras
There are several future directions for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 research, including the development of more potent and selective N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitors, the investigation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 in combination with other CF therapies, and the exploration of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 in other disease states beyond CF. Additionally, further research is needed to fully understand the mechanisms of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 and its potential long-term effects on CF patients.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-fluoro-5-nitrobenzamide to form 2-fluoro-5-nitro-N-(4-chlorobenzoyl)benzamide. The final step involves the reduction of the nitro group to an amino group using dimethylamine and sodium borohydride to form N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-19(2)23(21,22)12-7-8-14(17)13(9-12)15(20)18-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCALMIPDSZOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)





![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)
